N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide
Description
N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide group linked to a 2,3-dihydro-1H-inden-5-ylsulfonyl moiety
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(14-4-1-2-5-14)18-10-11-22(20,21)16-9-8-13-6-3-7-15(13)12-16/h8-9,12,14H,1-7,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYCBVORMRFQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1H-inden-5-ylsulfonyl intermediate. This intermediate can be synthesized through the sulfonylation of 2,3-dihydro-1H-indene using sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated product is then reacted with ethylamine to form the N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl] intermediate. Finally, this intermediate is coupled with cyclopentanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyclopentanecarboxamide moiety may also interact with enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide
- N-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanamide
- N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
N-[2-(2,3-dihydro-1H-inden-5-ylsulfonyl)ethyl]cyclopentanecarboxamide is unique due to the presence of both the sulfonyl and cyclopentanecarboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
